molecular formula C11H18N2O4S2 B4854021 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide

4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide

Cat. No. B4854021
M. Wt: 306.4 g/mol
InChI Key: SFVTVZKKVGHSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide is a chemical compound commonly known as MMS or MS-275. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

MS-275 inhibits 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that package DNA in the nucleus of cells. When histones are acetylated, they become less tightly bound to DNA, allowing for increased gene expression. 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide remove acetyl groups from histones, leading to decreased gene expression. By inhibiting 4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide, MS-275 increases histone acetylation, leading to increased gene expression.
Biochemical and Physiological Effects
MS-275 has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis (the growth of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

Advantages and Limitations for Lab Experiments

One advantage of MS-275 is its high potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors, such as trichostatin A and valproic acid. However, one limitation is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

Future research on MS-275 could focus on its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. It could also focus on the development of more potent and selective HDAC inhibitors with longer half-lives. Additionally, research could explore the potential use of MS-275 in other diseases, such as neurodegenerative disorders and autoimmune diseases.

Scientific Research Applications

MS-275 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[3-(methanesulfonamido)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S2/c1-10-4-6-11(7-5-10)19(16,17)13-9-3-8-12-18(2,14)15/h4-7,12-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVTVZKKVGHSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{3-[(methylsulfonyl)amino]propyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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